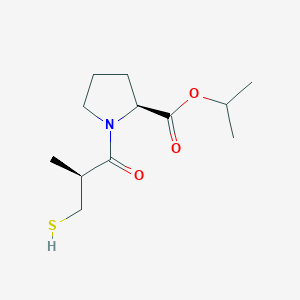
Captopril Isopropyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Captopril Isopropyl Ester is a derivative of captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure. This esterified form of captopril is designed to enhance its pharmacokinetic properties, potentially improving its absorption and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Captopril Isopropyl Ester typically involves the esterification of captopril with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves:
- Dissolving captopril in an appropriate solvent like dichloromethane.
- Adding isopropyl alcohol and the acid catalyst.
- Stirring the mixture at a controlled temperature, often around 60-70°C, for several hours.
- Neutralizing the reaction mixture with a base such as sodium bicarbonate.
- Extracting the product using an organic solvent and purifying it through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Captopril Isopropyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to captopril and isopropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The thiol group in captopril can be oxidized to form disulfides.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Hydrolysis: Captopril and isopropyl alcohol.
Oxidation: Disulfide derivatives of captopril.
Substitution: Various substituted esters or amides.
科学研究应用
Captopril Isopropyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the delivery and efficacy of captopril in biological systems.
Medicine: Explored for its improved pharmacokinetic properties, potentially offering better therapeutic outcomes in the treatment of hypertension and heart failure.
Industry: Utilized in the development of advanced drug delivery systems and formulations.
作用机制
Captopril Isopropyl Ester exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), similar to captopril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, the compound promotes vasodilation and lowers blood pressure. The ester form may enhance the absorption and bioavailability of the drug, leading to more effective inhibition of ACE.
相似化合物的比较
Similar Compounds
Captopril: The parent compound, widely used as an ACE inhibitor.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A long-acting ACE inhibitor used in hypertension and heart failure.
Uniqueness
Captopril Isopropyl Ester is unique due to its esterified form, which may offer improved pharmacokinetic properties compared to captopril. This can result in better absorption, bioavailability, and potentially enhanced therapeutic effects.
属性
CAS 编号 |
176036-42-3 |
|---|---|
分子式 |
C12H21NO3S |
分子量 |
259.37 g/mol |
IUPAC 名称 |
propan-2-yl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H21NO3S/c1-8(2)16-12(15)10-5-4-6-13(10)11(14)9(3)7-17/h8-10,17H,4-7H2,1-3H3/t9-,10+/m1/s1 |
InChI 键 |
KMIOVNOWZMWMBH-ZJUUUORDSA-N |
手性 SMILES |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)OC(C)C |
规范 SMILES |
CC(C)OC(=O)C1CCCN1C(=O)C(C)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


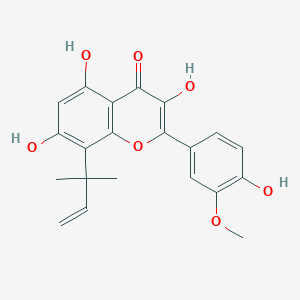

![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
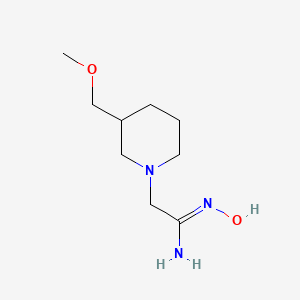
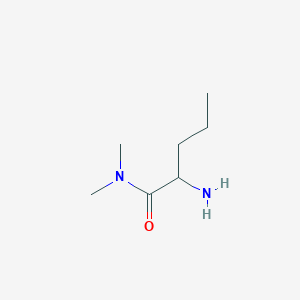
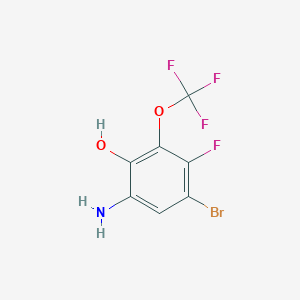
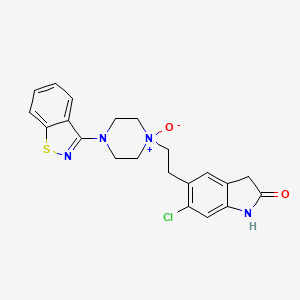
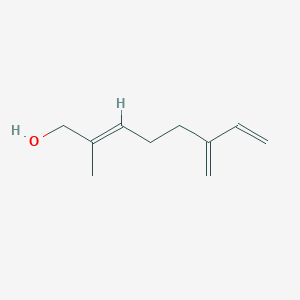
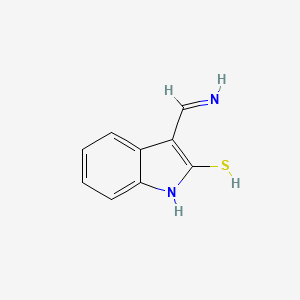

![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)

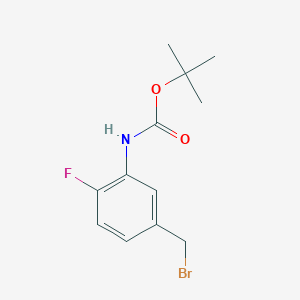
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
